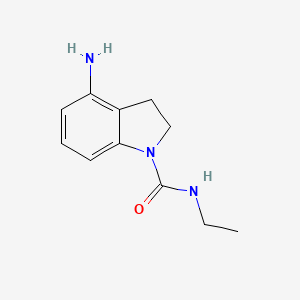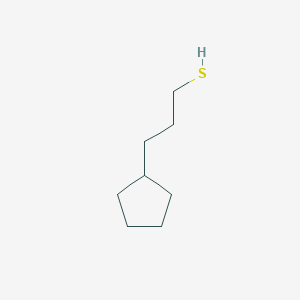
3-Cyclopentylpropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentylpropane-1-thiol is an organic compound with the molecular formula C8H16S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their distinct and often unpleasant odors. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylpropane-1-thiol typically involves the reaction of cyclopentylmethyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylpropane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Thiols can be reduced to form hydrogen sulfide and the corresponding hydrocarbon.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the -SH group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly employed.
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Hydrogen sulfide (H2S) and cyclopentylpropane
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
3-Cyclopentylpropane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopentylpropane-1-thiol involves its interaction with various molecular targets. The thiol group (-SH) can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanepropanethiol
- Cyclopentylmethanethiol
- Cyclopentylmethyl sulfide
Uniqueness
3-Cyclopentylpropane-1-thiol is unique due to its specific structure, which combines a cyclopentyl ring with a propane chain and a thiol group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H16S |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
3-cyclopentylpropane-1-thiol |
InChI |
InChI=1S/C8H16S/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-7H2 |
InChI Key |
QKTXWHRTHKTODG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


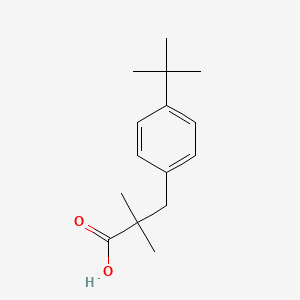
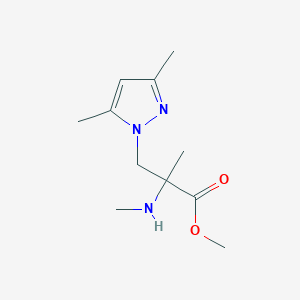
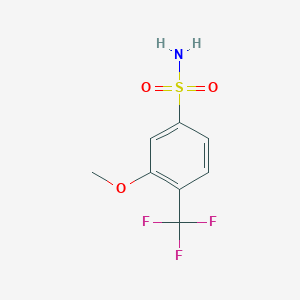
![4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)
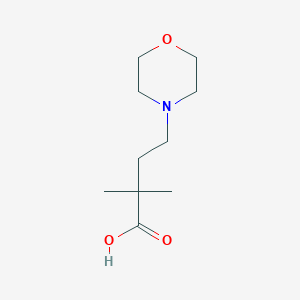
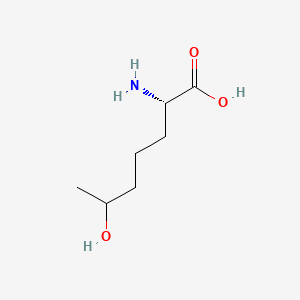
![Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate](/img/structure/B15312123.png)
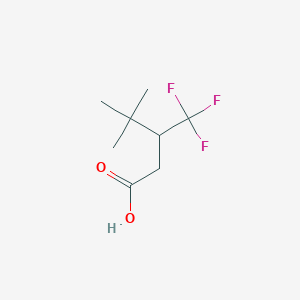
![Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15312127.png)



![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
